(2E)-2-cyano-3-(dimethylamino)prop-2-enamide
Description
(2E)-2-Cyano-3-(dimethylamino)prop-2-enamide is an α,β-unsaturated cyanoenamide characterized by a conjugated system comprising a cyano group (-CN), a dimethylamino substituent (-N(CH₃)₂), and an amide moiety. This structure confers unique electronic properties, such as strong electron-withdrawing effects from the cyano group and electron-donating behavior from the dimethylamino group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBBRSOQRITIK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(dimethylamino)prop-2-enamide typically involves the reaction of a suitable precursor with dimethylamine and a cyano group donor
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced cyano groups.
Substitution: Substituted products with new functional groups replacing the original cyano or dimethylamino groups.
Scientific Research Applications
(2E)-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₉N₃O
- Molecular Weight : 139.16 g/mol
- Synthesis: Prepared via condensation of cyanoacetamide with dimethylformamide dimethyl acetal (DMFDEA) in absolute alcohol, yielding 82% after 3 hours of reflux .
- Melting Point: 188–192°C (isopropanol) .
The compound’s planar geometry (syn-periplanar conformation across the C=C bond) and hydrogen-bonding capacity (C–H⋯O/N interactions) enhance its reactivity in cycloaddition reactions and crystal packing stability .
Comparison with Structurally Similar Compounds
Entacapone [(2E)-2-Cyano-3-(3,4-Dihydroxy-5-Nitrophenyl)-N,N-Diethylprop-2-enamide]
Structural Differences :
- Substituents : Diethylamide group (-N(C₂H₅)₂) and 3,4-dihydroxy-5-nitrophenyl ring.
- Bioactivity : A selective, reversible catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy.
- Key Data :
Comparison :
- The dimethylamino group in the target compound reduces steric hindrance compared to Entacapone’s bulky diethylamide and nitro-substituted aryl group.
- Entacapone’s nitro and hydroxyl groups enhance hydrogen-bonding interactions with COMT’s active site, whereas the dimethylamino group in the target compound favors electron delocalization in synthetic intermediates .
(2E)-2-Cyano-3-Phenylacrylamide
Structural Differences :
- Substituents: Phenyl group instead of dimethylamino.
- Applications : Precursor for bioactive acrylamides and heterocycles.
- Key Data: Molecular Weight: 186.19 g/mol Melting Point: Not reported in evidence, but derivatives show activity in kinase inhibition .
Comparison :
AGK2 [(2E)-2-Cyano-3-(5-(2,5-Dichlorophenyl)Furan-2-yl)-N-(Quinolin-5-yl)prop-2-enamide]
Structural Differences :
Comparison :
- The extended conjugated system in AGK2 (furan and quinoline) broadens absorption spectra, while the dimethylamino group in the target compound simplifies synthetic modification.
- AGK2’s chlorine atoms enhance lipophilicity, contrasting with the polar dimethylamino group .
Methyl (2E)-2-Cyano-3-(Dimethylamino)prop-2-enoate
Structural Differences :
Comparison :
- The ester group increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions.
- The amide group in the target compound improves thermal stability (higher melting point: 188–192°C vs. 105–107°C) .
Biological Activity
(2E)-2-cyano-3-(dimethylamino)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, a dimethylamino group, and an enamide structure, which are critical to its biological interactions and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Cyano group (-C≡N)
- Dimethylamino group (-N(CH₃)₂)
- Enamide linkage (C=CH-N)
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer cell proliferation.
The mechanisms by which this compound exerts its anticancer effects may include:
- Inhibition of Enzyme Activity : The dimethylamino group allows for interactions with specific enzymes that are crucial in cancer metabolism.
- Signal Transduction Modulation : The compound may interfere with pathways such as the RAS signaling pathway, which is often mutated in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to fully characterize these effects.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound inhibited the proliferation of cancer cell lines with IC₅₀ values in the low micromolar range. The study highlighted its potential as a lead compound for further drug development targeting KRAS mutations common in various cancers .
- Antimicrobial Efficacy Assessment : Another research effort assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated moderate efficacy, warranting further exploration into its potential use as an antimicrobial agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound might bind to specific active sites on target enzymes, thereby inhibiting their activity and altering cellular responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
